N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Studies
N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide and related compounds have been synthesized and studied for their biological activities. For instance, compounds like N-[(2,3-dioxoindolin-1-yl)-N-methylbenzamide] have been prepared and tested for their antibacterial activities. These studies involve the formation of metal complexes with various metal ions and the evaluation of their biological activities against selected bacteria, with some showing promising results (Alkam et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies typically involve the synthesis of various derivatives and subsequent testing for biological activities, with some compounds exhibiting promising antimicrobial potential (Patel & Dhameliya, 2010).
Antiepileptic Activity
Some derivatives of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide have shown potential in antiepileptic applications. These compounds have been synthesized and their efficacy tested against seizure thresholds in animal models. Molecular docking studies have been used to understand their interaction with biological receptors, such as the GABAA receptor, indicating potential for further investigation in antiepileptic therapy (Asadollahi et al., 2019).
Tumor Imaging and Proliferation
Compounds related to N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide have been studied for their application in tumor imaging and assessing cellular proliferation in tumors. For example, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been evaluated for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms (Dehdashti et al., 2013).
Development of Antituberculosis Agents
Novel phthalimide derivatives of p-aminosalicylic acid, related to N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide, have been synthesized and evaluated as potential anti-tuberculosis agents. These compounds represent an important avenue for developing new treatments for tuberculosis (Reddy et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide is the Cereblon (CRBN) protein . CRBN is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in various biological processes, including cellular proliferation .
Mode of Action
N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide acts as a modulator of CRBN activity . It selectively modulates the degradation of the GSPT1 protein, acting as a GSPT1 degrader . This modulation leads to changes in the activity of the CRBN protein, which can have significant effects on cellular processes .
Biochemical Pathways
The compound’s action on the CRBN protein affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell. By modulating the degradation of GSPT1, the compound can influence this pathway and its downstream effects .
Result of Action
The modulation of CRBN activity and the degradation of GSPT1 can lead to a variety of molecular and cellular effects. For example, it can influence cellular proliferation, potentially making it useful in treating conditions such as cancer, which may be associated with CRBN protein dysfunction and/or a GSPT1 dysfunction .
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3/c16-10-2-1-3-11(17)12(10)15(22)18-7-4-5-8-9(6-7)14(21)19-13(8)20/h1-6H,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRNCLNOIJDXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-2,6-difluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.